RC-12

描述

属性

CAS 编号 |

6042-36-0 |

|---|---|

分子式 |

C20H36BrN3O2 |

分子量 |

430.4 g/mol |

IUPAC 名称 |

N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine |

InChI |

InChI=1S/C20H36BrN3O2/c1-7-22(8-2)11-13-24(14-12-23(9-3)10-4)18-16-20(26-6)19(25-5)15-17(18)21/h15-16H,7-14H2,1-6H3 |

InChI 键 |

HKEQSBHKLCETQW-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |

其他CAS编号 |

6042-36-0 |

同义词 |

1,2-dimethoxy-4-bis(diethylaminoethyl)amino-5-bromobenzene 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine RC 12 RC-12 RC-12 naphthalenedisulfonate |

产品来源 |

United States |

Foundational & Exploratory

Research Compound RC-12: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Research Compound RC-12, chemically identified as 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine, is a catechol derivative investigated for its antimalarial properties.[1] This compound has demonstrated significant activity against the exoerythrocytic (liver) stages of malaria parasites, including the dormant hypnozoite stage, which is a critical target for the radical cure of relapsing malarias such as Plasmodium vivax.[2][3] Notably, this compound has shown considerable efficacy in the Plasmodium cynomolgi rhesus monkey model, a gold standard for assessing activity against hypnozoites.[2][4][5] However, these promising preclinical findings did not translate to success in a limited human clinical trial against P. vivax.[2][4][5] Current research suggests that species-specific metabolism is the primary reason for this discrepancy, making the study of its metabolic pathways a key area of ongoing investigation.[2][3][4] This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, experimental protocols, and a detailed analysis of its metabolic profile.

Chemical Properties and Structure

-

Chemical Name: 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine

-

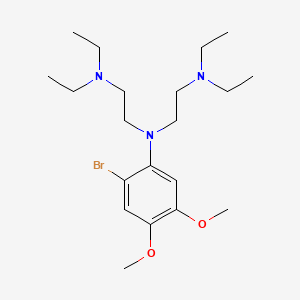

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound's primary antimalarial activity is directed against the exoerythrocytic stages of the parasite's lifecycle.[1] This includes activity against the developing schizonts in the liver and, importantly, the dormant hypnozoites of relapsing malaria species. The precise molecular target and mechanism of action have not been fully elucidated. However, its efficacy against liver-stage parasites suggests interference with essential metabolic or developmental pathways within the infected hepatocytes. The discrepancy in its activity between primate models and humans strongly indicates that its metabolites, rather than the parent compound alone, may be responsible for its therapeutic effects.[2][4]

Preclinical and Clinical Data

Preclinical Efficacy in Rhesus Monkeys (P. cynomolgi)

This compound has demonstrated significant prophylactic and curative activity against P. cynomolgi in rhesus monkeys.

| Study Type | Dosage Regimen | Number of Subjects | Outcome | Reference |

| Prophylactic | 25 mg/kg, single weekly doses | - | Prevented the development and/or maturation of exoerythrocytic stages. | [1] |

| Radical Cure | 25 mg/kg, daily for 5, 6, or 7 consecutive days | - | Not uniformly successful in destroying all exoerythrocytic bodies in the liver. |

Clinical Trial in Humans (P. vivax)

A small-scale clinical trial was conducted to evaluate the efficacy of this compound in human volunteers infected with mosquito-borne P. vivax.

| Study Type | Dosage Regimen | Outcome | Reference |

| Prophylactic and Relapse Inhibition | 10 mg/(kg·day) for 7 days | Ineffective in preventing infections or inhibiting relapses. | [2][5] |

Metabolism and Pharmacokinetics

The disparity in efficacy between the rhesus monkey model and human trials is hypothesized to be due to species-specific metabolism. A 2022 study by Dong et al. investigated the phase I metabolism of this compound in human, monkey, and rat liver microsomes.[2]

Metabolic Pathways

The primary metabolic pathways for this compound involve O-desmethylation and N-deethylation. The rate of metabolism was found to be significantly lower in human liver microsomes compared to those of rhesus monkeys and rats.[2] N-deethylation appears to be the predominant pathway.[4]

Caption: Proposed Phase I metabolic pathway of this compound.

In Vitro Activity of Metabolites

The in vitro activity of this compound and its metabolites was tested against liver-stage P. vivax and P. cynomolgi.[2]

| Compound | Activity against P. vivax (liver-stage) | Activity against P. cynomolgi (liver-stage) | Reference |

| This compound | Inactive | Inactive | [2] |

| O-desmethyl metabolite | - | - | [2] |

| N-desethyl metabolite | - | - | [2] |

| O-desmethyl/N-desethyl metabolite | Active | Inconsistently active | [2] |

| N,N-didesethyl metabolite | - | - | [2] |

These findings suggest that the combined O-desmethyl/N-desethyl metabolite could be a key contributor to the antimalarial efficacy observed in rhesus monkeys.[2] The lower rate of metabolism in humans may lead to insufficient concentrations of this active metabolite.[2][4]

Experimental Protocols

In Vitro Metabolism in Hepatic Microsomes

-

Objective: To determine the metabolic profile of this compound in human, monkey, and rat liver microsomes.

-

Methodology:

-

This compound (1 μM) is incubated with NADPH-supplemented human, monkey, or rat liver microsomes (0.4 mg/mL) for 1 hour at 37°C.[2]

-

The reaction is quenched, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.[2]

-

A similar protocol is used to assess the metabolism of the synthesized authentic metabolites.[2]

-

Caption: Workflow for in vitro metabolism studies.

P. cynomolgi Liver-Stage In Vitro Assay

-

Objective: To assess the activity of this compound and its metabolites against P. cynomolgi liver-stage parasites.

-

Methodology:

-

Rhesus monkey hepatocytes are isolated from liver lobes.[4]

-

Hepatocytes are infected with P. cynomolgi sporozoites within 3 days of isolation.[4]

-

The infected hepatocytes are treated with this compound or its metabolites at a concentration of 10 μM.[2]

-

The activity is determined by measuring the inhibition of schizont (large forms) and hypnozoite (small forms) growth, with a threshold for activity set at 50% inhibition.[2]

-

Future Directions and Conclusion

The research on this compound highlights a critical challenge in drug development: species-specific metabolic differences. While the parent compound shows promise in a relevant animal model, its lack of efficacy in humans underscores the importance of understanding its metabolic fate. Future research should focus on:

-

Identifying all active metabolites: It is possible that other, yet unidentified, metabolites contribute to the antimalarial activity.[2][4]

-

Elucidating the complete pharmacokinetic and pharmacodynamic profile: A thorough understanding of the absorption, distribution, metabolism, and excretion of this compound and its active metabolites in different species is needed.[3]

-

Structure-activity relationship studies of the metabolites: This could lead to the design of new analogs with improved metabolic stability and activity in humans.

References

- 1. Studies on the prophylactic and radical curative activity of this compound against Plasmodium cynomolgi in Macaca mulatta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mesamalaria.org [mesamalaria.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antimalarial Candidate RC-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the investigational antimalarial agent RC-12. The information is compiled to support research and development efforts in the field of malaria therapeutics, with a focus on its potential as a liver-stage active compound.

Core Chemical Identity

This compound is a synthetic catechol derivative with the chemical name N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine. It is also known by the identifier WR-27653.

Chemical Structure

The molecular structure of this compound is characterized by a bromo-dimethoxyphenyl group linked to a tetraethyldiethylenetriamine side chain.

Physicochemical and Computed Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆BrN₃O₂ | PubChem CID: 22400 |

| Molecular Weight | 430.4 g/mol | PubChem CID: 22400 |

| IUPAC Name | N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine | PubChem CID: 22400 |

| SMILES | CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC | PubChem CID: 22400 |

| InChIKey | HKEQSBHKLCETQW-UHFFFAOYSA-N | PubChem CID: 22400 |

| CAS Number | 6042-36-0 | PubChem CID: 22400 |

Biological Activity and Therapeutic Potential

This compound has been primarily investigated for its activity against the exoerythrocytic (liver) stages of malaria parasites, a critical phase in the parasite lifecycle responsible for clinical relapses in Plasmodium vivax and Plasmodium ovale infections.

In Vivo Efficacy

This compound has demonstrated significant efficacy against the hypnozoite stages of Plasmodium cynomolgi in the rhesus monkey model, which is considered the gold standard for evaluating drugs targeting relapsing malaria.[1][2][3] Studies have shown that this compound can provide complete protection against sporozoite challenge and can achieve radical cure of established infections in this model.[3]

However, in a small-scale clinical trial, this compound did not show efficacy against P. vivax hypnozoites in humans.[1][2][3] This discrepancy between its high efficacy in the rhesus monkey model and lack of activity in humans is a key area of ongoing research and is thought to be related to species-specific metabolism.

In Vitro Activity

The in vitro activity of this compound and its primary metabolites has been assessed against the liver stages of P. vivax and P. cynomolgi. In these assays, this compound and most of its metabolites did not exhibit significant activity at a concentration of 10 μM.[2] The only metabolite to show some activity was the combined O-desmethyl/N-desethyl metabolite.[2] This suggests that the in vivo efficacy observed in rhesus monkeys may be due to the formation of uncharacterized active metabolites or a different mechanism of action not fully recapitulated in the in vitro system.

Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profiles of this compound are crucial for understanding its species-specific activity.

In Vitro Metabolism

Metabolic stability studies using liver microsomes have revealed significant differences in the rate and pathway of this compound metabolism across species.

| Species | Parent Compound Depletion (%) | Major Metabolites Detected |

| Human | < 10% | O-desmethyl, N-desethyl (minor) |

| Rhesus Monkey | ~ 42% | O-desmethyl, N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl |

| Rat | ~ 90% | N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl |

The rate of metabolism is considerably lower in human liver microsomes compared to those from rhesus monkeys and rats.[2] N-deethylation is a prominent metabolic pathway.[2]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats provide initial insights into the in vivo behavior of this compound.

| Route of Administration | Dose (mg/kg) | Plasma Half-life (h) | Plasma Clearance (mL/(min·kg)) |

| Intravenous (IV) | 3 | 7.0 ± 1.3 | 147 ± 33 |

| Oral (PO) | 11 | 4.9 | Not Applicable |

| Oral (PO) | 27 | 6.1 | Not Applicable |

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound based on data from human, monkey, and rat liver microsomes.

Caption: Proposed Phase I Metabolic Pathway of this compound.

Toxicity Profile

Subacute toxicity studies of this compound have been conducted in rhesus monkeys. Daily doses of 50.0 mg/kg or lower were generally well-tolerated. Higher doses (100.0 or 200.0 mg/kg) were associated with convulsions, depression, and were lethal in some cases. Doses of 50.0 mg/kg and higher induced hepatomegaly, vacuolation of hepatocytes, and elevated liver enzymes.

Experimental Protocols

In Vitro Liver-Stage Malaria Assay

This protocol is adapted from studies assessing the activity of this compound against P. vivax and P. cynomolgi.

-

Hepatocyte Seeding: Plate primary human or rhesus monkey hepatocytes in 384-well plates.

-

Sporozoite Infection: Infect hepatocytes with P. vivax or P. cynomolgi sporozoites.

-

Compound Addition (Prophylactic Assay): Add this compound or its metabolites on day 1 post-infection.

-

Compound Addition (Radical Cure Assay): Add compounds on days 5-7 post-infection.

-

Incubation and Media Changes: Maintain cultures with appropriate media changes.

-

Fixation: Fix cells with 4% paraformaldehyde on day 6 (prophylactic) or day 8 (radical cure).

-

Immunostaining:

-

Permeabilize and block cells.

-

Incubate with a primary antibody against a parasite-specific protein (e.g., anti-rUIS4).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain nuclei with Hoechst dye.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Analyze images to count and measure the size of parasites (schizonts and hypnozoites).

-

Normalize data to negative (DMSO) and positive (e.g., ionophore) controls.

-

Calculate percent inhibition and, if applicable, IC₅₀ values.

-

The following diagram outlines the workflow for the in vitro liver-stage assay.

Caption: Workflow for In Vitro Liver-Stage Antimalarial Assay.

Conclusion and Future Directions

This compound is a promising antimalarial candidate with potent activity against the liver stages of P. cynomolgi in rhesus monkeys. However, its lack of efficacy in humans highlights the critical role of species-specific metabolism in drug development. Future research should focus on:

-

Identifying the active metabolites of this compound responsible for its efficacy in the rhesus monkey model.

-

Elucidating the molecular mechanism of action of this compound and its active metabolites.

-

Synthesizing and evaluating new analogs of this compound with improved metabolic stability and activity in human systems.

A thorough understanding of the structure-activity and structure-metabolism relationships of the this compound chemotype will be essential for the development of a novel, effective, and safe treatment for relapsing malaria.

References

An In-depth Technical Guide on the Core Mechanism of Action: Imatinib

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone of targeted cancer therapy, functions as a potent and selective tyrosine kinase inhibitor.[1] Its primary therapeutic success lies in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2] This document provides a comprehensive technical overview of Imatinib's mechanism of action, focusing on its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented to support the described mechanisms, and key signaling pathways and experimental workflows are visualized for enhanced clarity.

Introduction: A Paradigm of Targeted Therapy

Imatinib's development was driven by the discovery that the BCR-ABL fusion protein is the primary driver of CML. This constitutively active tyrosine kinase results from the Philadelphia chromosome, a specific chromosomal translocation. Imatinib was rationally designed to inhibit this oncoprotein, and it was later discovered to be a potent inhibitor of other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in GIST.[3] By binding to the ATP-binding site of these kinases, Imatinib stabilizes the inactive conformation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Molecular Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Its high affinity and selectivity for the inactive conformation of the ABL kinase domain are central to its efficacy.[4]

-

Binding Affinity: Imatinib exhibits high-affinity binding to the catalytic site of the ABL kinase domain, with a dissociation constant (Kd) in the nanomolar range (~10 nM).[5] It also has a secondary, weaker binding site in the myristoyl pocket, with a Kd of approximately 10 µM.[5]

-

Target Kinases: The primary targets of Imatinib are BCR-ABL, c-Kit, and PDGFR.[1][6] It is a multi-target inhibitor with varying potencies against different kinases.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to Imatinib's activity and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of Imatinib

| Target Kinase | IC50 Value (µM) | Assay Type | Reference |

| v-Abl | 0.6 | Cell-free | [6] |

| c-Kit | 0.1 | Cell-based | [6] |

| PDGFR | 0.1 | Cell-free | [6] |

| BCR-ABL | ~0.025 | Protein autophosphorylation | [1] |

Table 2: Clinical Efficacy of Imatinib in Chronic Phase CML (IRIS Study)

| Outcome | Imatinib Group | Interferon alfa + Cytarabine Group | Reference |

| 10-Year Overall Survival | 83.3% | N/A (high crossover rate) | [7][8] |

| Cumulative Major Cytogenetic Response | 89% | N/A | [7] |

| Cumulative Complete Cytogenetic Response | 82.8% | N/A | [2][7] |

| Freedom from Progression at 10 Years | 92.1% | N/A | [8] |

Table 3: Pharmacokinetic Properties of Imatinib in Adults

| Parameter | Value | Reference |

| Oral Bioavailability | 98% | [9] |

| Terminal Elimination Half-life | ~18 hours | [9] |

| Plasma Protein Binding | ~95% | [9] |

| Metabolism | Primarily via CYP3A4/3A5 | [9][10] |

Impact on Cellular Signaling Pathways

Imatinib's inhibition of target kinases leads to the downregulation of several key signaling pathways crucial for cancer cell growth and survival.

-

BCR-ABL Signaling in CML: In CML, the constitutively active BCR-ABL kinase drives proliferation and inhibits apoptosis through downstream pathways including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Imatinib blocks the initial phosphorylation event, effectively shutting down these pro-survival signals.

-

c-Kit and PDGFR Signaling in GIST: In GIST, mutations in c-Kit or PDGFR lead to their constitutive activation and subsequent downstream signaling. Imatinib's inhibition of these kinases is the primary mechanism of its therapeutic effect in this disease.

-

Downstream Effectors: Treatment with Imatinib leads to a significant reduction in the phosphorylation of downstream substrates.[11] For example, the phosphorylation of CRKL, a major substrate of BCR-ABL, is markedly decreased following Imatinib treatment.[12]

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. Population pharmacokinetics of imatinib and the role of α1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. ashpublications.org [ashpublications.org]

- 9. ovid.com [ovid.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Quantification of change in phosphorylation of BCR-ABL kinase and its substrates in response to Imatinib treatment in human chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of RC-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound RC-12, chemically identified as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document outlines a plausible synthetic pathway based on established chemical reactions and provides predicted characterization data derived from the analysis of its precursors and analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

Introduction

This compound is a complex diamine derivative with potential applications in pharmacological research. Its structure, featuring a substituted phenyl ring and multiple amine functionalities, suggests its potential interaction with various biological targets. This guide details a proposed synthetic route and the analytical methods required for its characterization, offering a roadmap for its laboratory-scale production and verification.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into the preparation of its key precursors followed by a final coupling reaction.

Precursor Synthesis

The primary precursors for the synthesis of this compound are:

-

Precursor A: 2-bromo-4,5-dimethoxyphenethylamine

-

Precursor B: N,N-diethylethylenediamine

2.1.1. Synthesis of Precursor B: N,N-Diethylethylenediamine

A feasible method for the synthesis of N,N-diethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine hydrochloride. This reaction is typically carried out in an autoclave under elevated temperature and pressure, with a suitable base to neutralize the hydrochloric acid generated.

Final Coupling Reaction: N-Arylation

The final step in the synthesis of this compound is the formation of the C-N bond between the aromatic ring of Precursor A and the secondary amine of Precursor B. Two well-established methods for this type of transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

2.2.1. Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1][2][3]

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4,5-dimethoxyphenethylamine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%).

-

Reagent Addition: Add N,N-diethylethylenediamine (1.1-1.5 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

-

Solvent and Reaction Conditions: Add anhydrous, deoxygenated toluene or dioxane as the solvent. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

2.2.2. Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative route for the N-arylation.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-4,5-dimethoxyphenethylamine (1.0 eq), N,N-diethylethylenediamine (1.5-2.0 eq), a copper(I) catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).

-

Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMF or DMSO. The mixture is heated to 120-160 °C under an inert atmosphere for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Characterization of this compound

As no direct experimental data for this compound is readily available, the following sections provide predicted characterization data based on the known spectral properties of its precursors and the principles of spectroscopic analysis.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C20H36BrN3O2 |

| Molecular Weight | 430.43 g/mol |

| Appearance | Likely a viscous oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data (Predicted)

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methoxy groups, and the various ethyl groups of the diamine moiety.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.0 | s, s | 1H, 1H |

| Methoxy (OCH3) | 3.8 - 3.9 | s, s | 3H, 3H |

| Ar-CH2-CH2-N | 2.8 - 3.2 | m | 4H |

| N-CH2-CH2-N | 2.5 - 2.8 | m | 4H |

| N-CH2-CH3 | 2.4 - 2.7 | q | 8H |

| N-CH2-CH3 | 1.0 - 1.2 | t | 12H |

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the side chains.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-H | 115 - 120 |

| Aromatic C-N | 135 - 140 |

| Methoxy (OCH3) | 55 - 60 |

| Aliphatic CH2 | 40 - 55 |

| Aliphatic CH3 | 10 - 15 |

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine would result in isotopic peaks (M+ and M+2) of nearly equal intensity.

| Ion Fragment | Predicted m/z |

| [M]+ (79Br) / [M+2]+ (81Br) | 430 / 432 |

| [M - CH2CH3]+ | 401 / 403 |

| [M - N(CH2CH3)2]+ | 358 / 360 |

| [CH2=N(CH2CH3)2]+ | 86 |

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm-1) |

| C-H (aliphatic) | 2850 - 2970 |

| C-H (aromatic) | 3000 - 3100 |

| C-N stretch | 1000 - 1250 |

| C-O (ether) stretch | 1000 - 1300 |

| C=C (aromatic) stretch | 1450 - 1600 |

Visualizations

Proposed Synthesis Workflow

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

This technical guide presents a detailed theoretical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Buchwald-Hartwig amination and Ullmann condensation, a plausible route to this molecule is proposed. The predicted characterization data provides a benchmark for the verification of the synthesized product. This document aims to facilitate further research and development of this compound and its potential applications. It is important to note that all protocols and data presented are based on established chemical principles and data from related compounds, and would require experimental validation.

References

Technical Whitepaper: Biological Activity of the Novel Compound RZL-012

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a novel compound specifically designated "RC-12" was not found in publicly available scientific literature. This guide has been developed based on the available data for a similarly named and well-documented novel compound, RZL-012 , to demonstrate the requested format and content.

Introduction

RZL-012 (5-[3,6-dibromo-9H-carbazol-9-yl]-N,N,N-trimethylpentan-1-aminium chloride) is a novel investigational small molecule compound developed for the reduction of subcutaneous adipose tissue.[1][2] Administered via localized injections, RZL-012 offers a potential therapeutic for fat-related disorders, such as Dercum disease, as well as aesthetic applications for body contouring.[1][2] This document provides a comprehensive overview of the preclinical data on the biological activity of RZL-012, detailing its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

The primary mechanism of action of RZL-012 is the direct disruption of adipocyte cell membrane integrity.[2] This leads to rapid, non-specific cell death (liponecrosis) of fat cells upon exposure.[1][2] Preclinical studies indicate that RZL-012's effects on membrane integrity are immediate, leading to subsequent cellular events such as altered intracellular calcium levels, while changes in mitochondrial membrane potential occur later.[2] The destruction of adipocytes is followed by a natural inflammatory response and the eventual replacement of the necrotic tissue with fibrotic tissue, which contributes to the contraction and reduction of the fat tissue volume.[2]

Quantitative Data Summary

The biological activity of RZL-012 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of RZL-012

This table presents the half-maximal inhibitory concentration (IC50) values of RZL-012, demonstrating its cytotoxic effect on adipocytes.

| Cell Type | Assay Type | IC50 (µM) | Reference |

| Adipocytes | Cell Viability | 25 - 106 | [2] |

Table 2: In Vivo Efficacy of RZL-012 in a Porcine Model

This table summarizes the key findings from the in vivo evaluation of RZL-012 in pigs, an accepted animal model for subcutaneous fat studies.[1]

| Parameter | Time Point | Result | Reference |

| Histological Analysis | 24 hours post-injection | Liponecrosis | [2] |

| Mean Fat Thickness Reduction | 3 months post-injection | 18% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Cell Viability Assay

The cytotoxic effects of RZL-012 on various cell types, including adipocytes and human lung fibroblasts (Wi38), were determined to assess potency and selectivity.

Protocol:

-

Cell Culture: Cryopreserved adipocytes or other cell lines are thawed and cultured in appropriate media and conditions until they reach the desired confluence.

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.

-

Compound Treatment: A stock solution of RZL-012 is serially diluted to create a range of concentrations. The culture medium is replaced with a medium containing the different concentrations of RZL-012. Control wells receive a vehicle-only medium.

-

Incubation: The treated plates are incubated for a standard period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After incubation, a viability reagent (e.g., Methylthiazolyldiphenyl-tetrazolium bromide - MTT) is added to each well. Following another incubation period, the resulting formazan crystals are solubilized, and the absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to a percentage of viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]

In Vivo Porcine Model for Adipose Tissue Reduction

The efficacy of RZL-012 in reducing fat tissue volume was evaluated in a porcine model.

Protocol:

-

Animal Model: Domestic pigs are used due to the anatomical and physiological similarities of their skin and subcutaneous fat to that of humans.

-

Compound Administration: RZL-012 is formulated for injection. A defined grid pattern is marked on the dorsal side of the pig, and specific doses of RZL-012 are administered via subcutaneous injection into the fat deposits within the marked areas. Control areas are injected with a vehicle solution.

-

Monitoring and Tissue Collection: The animals are monitored for local and systemic adverse effects. At specified time points (e.g., 24 hours, 7 days, 3 months), tissue biopsies or necropsies are performed to collect samples from the treated and control areas for histological analysis.

-

Endpoint Measurement: The primary endpoint is the change in fat layer thickness, which can be measured using calipers or ultrasound imaging at various time points.

-

Histological Analysis: Collected tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to observe the cellular effects, including adipocyte necrosis, inflammation, and subsequent fibrosis.[2]

Conclusion

The novel compound RZL-012 demonstrates potent and localized adipocytolytic activity, driven by the direct disruption of cell membranes. Preclinical data from in vitro and in vivo models support its potential as a therapeutic agent for the reduction of subcutaneous fat. The well-defined mechanism of action and quantifiable efficacy provide a strong foundation for further clinical development.

References

RC-12: A Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RC-12 (also known as WR 27653) is a catechol derivative, non-8-aminoquinoline, that has been investigated for its potential as an antimalarial drug, specifically targeting the liver stages of Plasmodium parasites, including the dormant hypnozoites responsible for relapse in P. vivax and P. ovale infections.[1][2][3][4] Despite demonstrating significant activity in preclinical primate models, its development was halted after a lack of efficacy in a small-scale human clinical trial.[1][2][3][4] This discrepancy has spurred further research into its metabolic fate, with the central hypothesis that species-specific metabolism is key to its activity.[1][2][3][4] This guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its metabolism, pharmacokinetics, and in vitro efficacy, presenting key data and experimental methodologies.

Discovery and Development History

This compound emerged as a promising antimalarial candidate due to its notable efficacy against the hypnozoites of Plasmodium cynomolgi in the rhesus monkey (Macaca mulatta) model, which is considered the gold standard for evaluating drugs against relapsing malaria.[1][2][3][4] In this model, this compound was found to be about ten times less effective than the standard-of-care drug, primaquine, but also ten times less toxic and did not induce hemolysis, a significant side effect of primaquine.[1]

However, the promise shown in the preclinical models did not translate to human studies. In a small clinical trial, volunteers were infected with mosquito-borne P. vivax sporozoites and treated with this compound. The drug failed to prevent infections or inhibit relapses.[1] This led to the current focus of research: to understand the pharmacokinetic and pharmacodynamic profile of this compound and to identify potential active metabolites that might explain the observed species-specific differences in efficacy.[1][2][3][4]

In Vitro Metabolism and Pharmacokinetics

The leading hypothesis for the differential activity of this compound between rhesus monkeys and humans is the difference in its metabolic activation. Studies using liver microsomes have revealed significant variations in the rate and profile of this compound metabolism across species.

Quantitative Data on In Vitro Metabolism

The metabolic stability of this compound was assessed in liver microsomes from humans, rhesus monkeys, and rats. The data clearly indicates a much slower rate of metabolism in human microsomes.

| Species | Parent Compound Depletion (%) | Major Metabolites Detected |

| Human | < 10% | O-desmethyl, N-desethyl (minor) |

| Rhesus Monkey | ~ 42% | O-desmethyl, N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl |

| Rat | ~ 90% | N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl |

| Data represents the percentage of this compound remaining after a 60-minute incubation period.[5] |

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats were conducted to understand the in vivo behavior of this compound. The following table summarizes key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.

| Parameter | 3.0 mg/kg IV | 11 mg/kg PO | 27 mg/kg PO |

| Cmax (ng/mL) | 1000 | 150 | 400 |

| Tmax (h) | 0.08 | 0.5 | 1.0 |

| AUC (ng·h/mL) | 300 | 250 | 800 |

| t1/2 (h) | 0.5 | 1.0 | 1.5 |

| CL (mL/min/kg) | 150 | - | - |

| Vd (L/kg) | 10 | - | - |

| F (%) | - | 30 | 35 |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. |

These data indicate that this compound is rapidly cleared and has moderate oral bioavailability in rats.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves N-deethylation and O-demethylation, with further sequential metabolism observed in species with higher metabolic turnover.

In Vitro Efficacy Against Liver-Stage Malaria

The activity of this compound and its synthesized metabolites was evaluated against the liver stages of P. vivax and P. cynomolgi.

Quantitative Data on In Vitro Activity

| Compound | P. vivax IC50 (µM) | P. cynomolgi IC50 (µM) |

| This compound | > 10 | > 10 |

| N-desethyl | > 10 | > 10 |

| N,N-didesethyl | > 10 | > 10 |

| O-desmethyl | > 10 | > 10 |

| O-desmethyl/N-desethyl | ~5 | > 10 (inconsistent) |

| IC50: Half-maximal inhibitory concentration. Data from in vitro liver-stage assays. |

Of the metabolites tested, only the combined O-desmethyl/N-desethyl metabolite showed some activity against P. vivax liver stages, although it was not consistently active against P. cynomolgi.[2] This suggests that either other unidentified metabolites are responsible for the in vivo efficacy observed in monkeys, or the exposure levels in the human clinical trial were insufficient.[2]

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of a compound like this compound in liver microsomes.

Methodology:

-

Preparation: A reaction mixture containing phosphate buffer, liver microsomes (from human, monkey, or rat), and this compound (at a concentration of 1 µM) is prepared. A separate solution of the cofactor NADPH is also prepared.

-

Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding NADPH. The samples are then incubated at 37°C, typically with shaking. Aliquots are collected at various time points (e.g., 0, 15, 30, and 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining this compound and any metabolites, is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify the metabolites formed.

In Vitro Liver-Stage Malaria Activity Assay

This protocol describes a typical workflow for evaluating the efficacy of compounds against Plasmodium liver stages in vitro.

Methodology:

-

Cell Culture and Infection: Primary hepatocytes (e.g., from rhesus monkeys or humans) are seeded in multi-well plates and cultured to form a confluent monolayer. Freshly dissected Plasmodium sporozoites (P. cynomolgi or P. vivax) are then added to infect the hepatocytes.

-

Compound Treatment: After a few hours to allow for invasion, the cells are washed to remove any remaining sporozoites. Culture medium containing various concentrations of this compound or its metabolites is then added. The treated cells are incubated for a period of 6 to 14 days to allow for the development of liver-stage parasites (both schizonts and hypnozoites).

-

Assay Readout: At the end of the incubation period, the cells are fixed and permeabilized. The parasites are then stained using immunofluorescence, typically with an antibody against a parasite-specific protein like HSP70, and a nuclear stain like DAPI.

-

Imaging and Analysis: The plates are imaged using a high-content imaging system, and the number and size of the liver-stage parasites are quantified to determine the inhibitory effect of the compounds.

Conclusion and Future Directions

The story of this compound highlights a critical challenge in drug development: the translation of findings from preclinical animal models to human subjects. The significant species-specific differences in the metabolism of this compound appear to be the primary reason for its failure in the clinic, despite promising efficacy in rhesus monkeys.

Current research is focused on leveraging this knowledge for the discovery of new antimalarial drugs.[4] The main objectives are:

-

A thorough understanding of the CYP450 metabolism of this compound.

-

The identification of one or more active metabolites of this compound.

-

The generation of a comprehensive pharmacokinetic profile for this compound and its active metabolites.

By identifying the specific metabolite(s) responsible for the anti-hypnozoite activity in the primate model, it may be possible to design new drug candidates with improved metabolic stability in humans and potent efficacy against the relapsing forms of malaria. This ongoing work could ultimately lead to the development of a much-needed new tool for malaria eradication.[4]

References

An In-depth Technical Guide on the Potential Therapeutic Targets of RC-12 (Recombinant Interleukin-12)

Audience: Researchers, scientists, and drug development professionals.

Introduction

RC-12 is a recombinant formulation of Interleukin-12 (IL-12), a heterodimeric cytokine composed of p35 and p40 subunits.[1][2] It is a key regulator of cell-mediated immunity and serves as a critical link between the innate and adaptive immune systems.[2][3][4] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, this compound exerts potent anti-tumor effects by activating various immune effector cells.[1][2][5] This guide provides a comprehensive overview of the molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity, positioning it as a promising agent in cancer immunotherapy.

Core Molecular Targets and Mechanism of Action

The primary therapeutic targets of this compound are immune cells, particularly T lymphocytes and Natural Killer (NK) cells.[2][5] this compound's mechanism of action is centered on its ability to enhance the cytotoxic activity of these cells and promote a T helper 1 (Th1) polarized immune response, which is crucial for effective anti-tumor immunity.

The main anti-tumor activities of this compound include:

-

Induction of T Helper 1 (Th1) Differentiation: this compound drives naive CD4+ T cells to differentiate into Th1 cells, which are critical for cell-mediated immunity.[3][5]

-

Enhancement of Cytotoxicity: It stimulates the proliferation and enhances the cytotoxic activity of NK cells and CD8+ cytotoxic T lymphocytes (CTLs).[3][5]

-

Induction of Interferon-gamma (IFN-γ) Production: A hallmark of this compound activity is the potent induction of IFN-γ secretion from T cells and NK cells.[3][4][6] IFN-γ has direct anti-proliferative effects on some tumor cells and can also modulate the tumor microenvironment to be more conducive to an anti-tumor immune response.[3]

-

Anti-angiogenic Effects: Through the induction of IFN-γ and other chemokines like CXCL9, CXCL10, and CXCL11, this compound can inhibit the formation of new blood vessels that tumors need to grow.[3][6]

Quantitative Data on this compound (Interleukin-12) Activity

The following tables summarize key quantitative data related to the biological activity and clinical investigation of this compound.

Table 1: Receptor Binding Affinity

| Receptor Complex | Ligand | Cell Type | Dissociation Constant (Kd) |

| High-affinity IL-12R (IL-12Rβ1/IL-12Rβ2) | Human IL-12 | PHA-activated lymphoblasts | 5-20 pM |

| High-affinity IL-12R (IL-12Rβ1/IL-12Rβ2) | Human IL-12 | Human Th1 cells | ~27 pM |

| Low-affinity IL-12R (IL-12Rβ1 or IL-12Rβ2 alone) | Human IL-12 | Transfected COS-7 cells | 2-6 nM |

| Low-affinity IL-12R | Human IL-12 | Human Th2 cells | ~2 nM |

Table 2: Clinical Trial Data for Recombinant Human IL-12 (rhIL-12)

| Phase | Cancer Type | Dose Range | Key Findings | Reference |

| Phase I | Advanced Malignancies | 3-1000 ng/kg/day (IV) | MTD established at 500 ng/kg/day. Showed biological activity (increased IFN-γ). One partial response in renal cell cancer and one transient complete response in melanoma. | [7] |

| Phase II | Non-Hodgkin's Lymphoma & Hodgkin's Disease | 0.5 μg/kg (SC) weekly | Two complete and four partial responses among 35 patients with NHL. Increased peripheral blood CD8+ T lymphocytes. | [8] |

| Phase I | Solid Tumors (in combination with Pembrolizumab) | Dose-escalation | Ongoing trial to establish the MTD and recommended Phase II dose of rhIL-12 with pembrolizumab. | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by binding to a high-affinity receptor complex consisting of two subunits, IL-12Rβ1 and IL-12Rβ2, expressed on the surface of target cells.[1][10] This binding triggers a signaling cascade primarily mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Upon this compound binding, the associated kinases, Tyrosine kinase 2 (Tyk2) and JAK2, are activated.[5] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit, creating docking sites for STAT4.[10][11] STAT4 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to induce the expression of target genes, most notably IFNG (the gene for IFN-γ).[11][12]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-12 family signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interleukin 12 - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I evaluation of intravenous recombinant human interleukin 12 in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. pnas.org [pnas.org]

- 12. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The SK-RC-12 Cell Line: A Technical Review for Cancer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SK-RC-12 cell line, derived from a primary renal clear cell cortical carcinoma, serves as a valuable in vitro model for the study of kidney cancer. Established at the Memorial Sloan Kettering Cancer Center (MSKCC), this cell line has been utilized in various cancer research applications, contributing to the understanding of renal cell carcinoma (RCC) biology and the development of potential therapeutic interventions. This technical guide provides a comprehensive literature review of the SK-RC-12 cell line, including its key characteristics, relevant experimental protocols, and an overview of the critical signaling pathways implicated in its pathology.

Core Characteristics and Key Findings

The SK-RC-12 cell line was established from a tumor specimen obtained from a 68-year-old male patient with renal cell carcinoma that had metastasized to the adrenal gland.[1] It is one of a panel of renal cancer cell lines developed by the laboratory of Dr. Lloyd J. Old at MSKCC.[1] As a model for clear cell RCC (ccRCC), the most common and aggressive form of kidney cancer, SK-RC-12 is instrumental in studying the molecular underpinnings of this disease.

Morphological and Growth Characteristics

Initial characterization of the SK-RC-12 cell line revealed specific in vitro growth properties. These foundational data are crucial for interpreting experimental outcomes and designing new studies.

| Parameter | Finding | Reference |

| Cell Type | Primary Renal Clear Cell Cortical Carcinoma | MSKCC |

| Growth in Soft Agar | No | (Ebert et al., 1990) |

| Tumorigenicity in Nude Mice | Not Determined | (Ebert et al., 1990) |

| Doubling Time | Not specified in the provided literature. | N/A |

Gene Expression Profile

A study involving gene expression profiling of ten SKRC renal cell carcinoma lines, including SK-RC-12, was conducted to correlate genomic backgrounds with clinical characteristics. While the study did not detail the specific expression profile of SK-RC-12 individually, it highlighted that unique gene expression patterns among the cell lines correlated with cell morphology and metastatic potential. For instance, the study identified that the cell line SKRC-52, derived from a metastatic lesion, exhibited a distinct spindle-shaped morphology and a unique gene expression profile, with upregulation of genes like transgelin, which is involved in cell proliferation and migration.[2] This type of comparative analysis provides a basis for selecting appropriate cell line models for specific research questions related to RCC progression and metastasis.[2]

Key Signaling Pathways in Renal Cell Carcinoma

The development and progression of clear cell renal cell carcinoma, the subtype from which SK-RC-12 is derived, are frequently driven by aberrations in specific signaling pathways. The most notable of these is the von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor (HIF) pathway.

The VHL/HIF Signaling Axis

In the majority of sporadic clear cell RCC cases, the VHL tumor suppressor gene is inactivated.[3][4] The VHL protein (pVHL) is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunits of Hypoxia-Inducible Factor (HIF-α) for proteasomal degradation under normal oxygen conditions (normoxia).[4][5] When pVHL is non-functional, HIF-α subunits (primarily HIF-1α and HIF-2α) are stabilized even in the presence of oxygen, a state often referred to as "pseudohypoxia."[3]

Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4] This leads to the upregulation of a vast array of genes involved in key cancer hallmarks, including angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[3] While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered to be the more critical oncogenic driver in RCC.[3] The constitutive activation of this pathway is a central event in the pathogenesis of clear cell RCC.

References

- 1. mskcc.org [mskcc.org]

- 2. Gene expression profiles correlate with the morphology and metastasis characteristics of renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VHL and HIF signalling in renal cell carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VHL Promotes E2 Box-Dependent E-Cadherin Transcription by HIF-Mediated Regulation of SIP1 and Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

RC-12 safety and toxicity profile

An In-depth Technical Guide on the Safety and Toxicity Profile of RC-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as WR-27653, is a 4-amino-substituted pyrocatechol derivative [1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene] that has been investigated for its potential as an antimalarial agent.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on preclinical findings. The information is intended to support further research and development efforts by providing a clear summary of existing knowledge, including quantitative toxicity data, detailed experimental methodologies where available, and an exploration of its metabolic profile.

Non-Clinical Toxicity Profile

The primary body of evidence for the toxicity of this compound comes from subacute studies conducted in rhesus monkeys. These studies have provided key insights into the dose-dependent adverse effects of the compound.

Acute and Subacute Toxicity in Rhesus Monkeys

Studies in rhesus monkeys have established a dose-response relationship for the toxicity of this compound.

Table 1: Summary of Subacute Toxicity of this compound in Rhesus Monkeys [1]

| Dosage (mg/kg/day) | Duration | Observed Effects |

| ≤ 50.0 | 15 to 225 days | No outward expressions of toxicity. |

| 50.0 and higher | Not specified | Hepatomegaly, vacuolation of hepatocytes, and elevations of serum glutamic oxalacetic and glutamic pyruvic transferase activities. The intensity of these reactions was related to the dose but not the duration of administration. |

| 100.0 | 15 days | Convulsions and depression. Lethal to 4 of 17 recipients. |

| 200.0 | 15 days | Convulsions and depression. Lethal to 7 of 7 recipients. |

Experimental Protocol: Subacute Toxicity in Rhesus Monkeys

The available literature describes the general protocol for the subacute toxicity studies in rhesus monkeys as follows:

-

Animal Model: Rhesus monkeys (Macaca mulatta).[1]

-

Dosing Regimen: Daily oral administration of this compound at various dose levels.[1]

-

Duration: Studies ranged from 15 to 225 days.[1]

-

Observed Endpoints: Outward signs of toxicity (e.g., convulsions, depression), mortality, and indicators of hepatotoxicity including hepatomegaly, histological examination of hepatocytes (vacuolation), and measurement of serum glutamic oxalacetic and glutamic pyruvic transferase activities.[1]

A more detailed protocol, including the number of animals per dose group and specific methodologies for biochemical assays, was not fully available in the reviewed literature.

Metabolism and Pharmacokinetics

The metabolism of this compound has been investigated in vitro using liver microsomes from different species, providing insights into its potential metabolic pathways and species-specific differences.

In Vitro Metabolism

A study utilizing human, rhesus monkey, and rat liver microsomes demonstrated that this compound undergoes phase I metabolism.[2]

Table 2: In Vitro Metabolism of this compound in Liver Microsomes [2]

| Microsome Source | Substrate Depletion | Major Metabolites Identified |

| Human | <10% | O-desmethyl and N-desethyl metabolites (minor) |

| Rhesus Monkey | ~42% | Two primary and two secondary metabolites |

| Rat | ~90% | One primary and two secondary metabolites |

The study suggests that the rate of metabolism is significantly higher in rat and rhesus monkey liver microsomes compared to human liver microsomes. The identified metabolites include products of O-demethylation and N-de-ethylation.[2]

Experimental Protocol: In Vitro Microsomal Metabolism Assay

The general protocol for the in vitro metabolism study is as follows:

-

System: Pooled liver microsomes from humans, rhesus monkeys, and rats.

-

Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

-

Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the depletion of the parent compound.

-

Analysis: The concentration of remaining this compound and the formation of metabolites were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The half-life (t1/2) of the compound was determined from the rate of its disappearance over time.

Further details on the specific LC-MS/MS parameters and quantification methods for each metabolite were not fully available in the reviewed literature.

Metabolic Pathway of this compound

Based on the identified metabolites, a putative metabolic pathway for this compound can be proposed. The primary routes of metabolism appear to be O-demethylation of the methoxy groups on the pyrocatechol ring and N-de-ethylation of the diethylaminoethyl side chain.

References

An In-Depth Technical Guide to RC-12 Analogues and Derivatives: A Scoping Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available scientific and technical information regarding the chemical entity designated as RC-12, its analogues, and derivatives. Following a comprehensive search of public scientific databases and literature, this document outlines the current landscape of research and data pertaining to this compound.

Executive Summary

The compound designated as This compound is identified in the PubChem database as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine (CID 22400).[1] Despite its presence in chemical databases, a thorough review of scientific literature reveals a significant lack of published research on this specific molecule. Consequently, there is no publicly available data on its biological activity, mechanism of action, or established experimental protocols. Furthermore, the search for "this compound analogues" and "this compound derivatives" did not yield any specific compounds that have been synthesized and characterized as such in the scientific literature.

This guide will, therefore, focus on the structural components of this compound to provide a broader context for researchers interested in this chemical space. The core structure of this compound is a substituted N,N,N'-triethylethylenediamine attached to a brominated and dimethoxylated phenyl ring. This guide will provide general information and methodologies relevant to the synthesis and potential biological activities of related substituted ethylenediamines and phenethylamines, which may serve as a foundational resource for researchers exploring this class of compounds.

The Core Moiety: N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine (this compound)

The chemical structure and basic properties of this compound are cataloged in PubChem.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C20H36BrN3O2 |

| Molecular Weight | 430.4 g/mol |

| IUPAC Name | N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine |

| CAS Number | 6042-36-0 |

| Synonyms | RC 12, WR-27653 |

The absence of linked literature or bioactivity data in its PubChem entry suggests that this compound is likely a chemical intermediate or a compound that has not been the subject of extensive biological investigation in the public domain.

General Synthesis Strategies for Related Scaffolds

While no specific protocols for the synthesis of this compound analogues are available, general methodologies for the preparation of N-substituted ethylenediamines and related structures have been described. These can serve as a starting point for the design and synthesis of novel derivatives.

Synthesis of N-Substituted Ethylenediamine Derivatives

Several methods for the synthesis of N-substituted ethylenediamine derivatives have been reported, often involving the reaction of amines with reagents like N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or reaction with 2-chloroethylamine hydrochloride.[2] A more contemporary and efficient approach involves a Michael addition of amines to α,β-unsaturated compounds, followed by hydrazinolysis and a Curtius rearrangement.[2]

Experimental Workflow: General Synthesis of N-Substituted Ethylenediamines via Michael Addition

References

The Pharmacokinetic Profile of RC-12: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of RC-12 (also known as WR 27653), an experimental antimalarial compound. The information presented herein is synthesized from published preclinical data to support further research and development of this promising, yet complex, catechol derivative. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

This compound is a non-8-aminoquinoline compound that has demonstrated notable activity against the dormant liver stages (hypnozoites) of Plasmodium parasites in preclinical models, a critical feature for preventing malaria relapse.[1][2][3] However, its efficacy has shown significant species-dependent differences, with promising results in rhesus monkeys but a lack of efficacy in a small human trial.[1][2][3] This discrepancy is largely attributed to variations in its metabolic profile across species.[1][2][3] This guide summarizes the current understanding of this compound's pharmacokinetics, focusing on its metabolic pathways and the experimental procedures used to elucidate them.

Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of this compound derived from in vivo studies in Sprague-Dawley rats and in vitro metabolism assays.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | 3.0 mg/kg Intravenous (IV) (n=5) | 11 mg/kg Oral (PO) (n=2) | 27 mg/kg Oral (PO) (n=3) |

| Cmax (µM) | N/A | 0.07 | 0.31 ± 0.03 |

| Tmax (h) | N/A | 1.0 | 1.0 |

| AUC (µM·h) | 0.44 ± 0.05 | 0.20 | 0.81 ± 0.12 |

| Half-life (t½) (h) | 5.0 ± 0.9 | 7.1 | 6.5 ± 0.7 |

| Clearance (CL) (mL/min/kg) | 147 ± 17 | N/A | N/A |

| Volume of Distribution (Vd) (L/kg) | 51 ± 4 | N/A | N/A |

| Oral Bioavailability (%) | N/A | 15 | 27 ± 4 |

| Data presented as mean ± SD where applicable. Data sourced from[1]. |

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Microsomal Protein Concentration | Incubation Time | % this compound Depletion |

| Human | 0.4 mg/mL | 1 hour | < 10% (No measurable degradation) |

| Rhesus Monkey | 0.4 mg/mL | 1 hour | ~42% |

| Rat | 0.4 mg/mL | 1 hour | ~90% |

| Data sourced from[2][3]. |

Metabolic Pathways

The metabolism of this compound is primarily mediated by Cytochrome P450 (CYP) enzymes and exhibits significant inter-species variability. The primary metabolic routes involve O-desmethylation and N-deethylation.[1][2] In rats and monkeys, metabolism is extensive, leading to a variety of phase I metabolites. In contrast, human liver microsomes show a considerably lower rate of metabolism.[1][2][3]

The following diagram illustrates the principal metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacokinetics of this compound. These protocols are based on standard practices in preclinical drug development and reflect the procedures described in the cited literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following both intravenous and oral administration.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are used. For oral dosing, animals are fasted overnight to ensure consistent absorption.

-

Drug Administration:

-

Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., a solution in DMSO) and administered as a single bolus injection into the tail vein.

-

Oral (PO): this compound is formulated as a suspension or solution and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated vein. To prevent hypovolemia, an equivalent volume of heparinized saline is replaced after each sample collection.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis software.

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of this compound in liver microsomes from different species, providing an indication of its susceptibility to Phase I metabolism.

Protocol Details:

-

Incubation Mixture: this compound (e.g., 1 µM) is incubated with pooled liver microsomes (e.g., 0.4 mg/mL) from the species of interest (human, monkey, rat) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

-

Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of an ice-cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining this compound, is analyzed by LC-MS/MS.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of this compound over time.

Bioanalytical Method for Quantification (LC-MS/MS)

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in biological matrices like plasma.

Protocol Outline:

-

Sample Preparation:

-

Protein Precipitation: A common method for plasma sample cleanup involves protein precipitation. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and then centrifuged. The clear supernatant is collected for analysis.

-

-

Chromatographic Separation (LC):

-

A reverse-phase C18 column is typically used to separate this compound and its metabolites from endogenous plasma components.

-

A gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.

-

-

Mass Spectrometric Detection (MS/MS):

-

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

-

Specific precursor-to-product ion transitions for this compound and each metabolite are monitored to ensure selectivity and sensitivity.

-

The instrument is typically operated in positive electrospray ionization (ESI) mode.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of this compound and its metabolites in the study samples are determined by interpolation from this curve.

Conclusion

The pharmacokinetic profile of this compound is characterized by significant species-dependent metabolism, which is a critical factor in its observed differential efficacy. The compound undergoes extensive Phase I metabolism in rats and monkeys, while its metabolism in human liver microsomes is markedly slower. The data suggests that one or more metabolites, particularly the combined O-desmethyl/N-desethyl metabolite, may be responsible for the antimalarial activity against liver-stage parasites.[1][2] The detailed experimental protocols provided in this guide offer a framework for conducting further preclinical studies to fully elucidate the ADME properties of this compound and its metabolites. A thorough understanding of its pharmacokinetics, especially the metabolic pathways in humans, is imperative for the future development of this compound as a potential agent for the radical cure of relapsing malaria.

References

An In-Depth Technical Guide to the Antimalarial Compound RC-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-12, also known by its Walter Reed Army Institute of Research code WR 27653, is a synthetic catechol derivative investigated for its activity against the liver stages of malaria parasites. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the experimental methodologies used in its evaluation.

Chemical Identity and Properties

This compound is chemically defined as N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine. Its chemical and physical properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 6042-36-0 |

| Molecular Formula | C20H36BrN3O2 |

| IUPAC Name | N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine |

| Molecular Weight | 430.5 g/mol |

| InChIKey | HKEQSBHKLCETQW-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |

| Synonyms | WR 27653, 4-(2-Bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine |

Biological Activity and Mechanism of Action

This compound has demonstrated notable activity against the exoerythrocytic (liver) stages of Plasmodium species, particularly the dormant hypnozoites which are responsible for malaria relapse.[1][2][3]

Antimalarial Spectrum

The primary activity of this compound is directed against the liver stages of malaria parasites. It has been evaluated for prophylactic, radical curative, and suppressive activities.[1][3]

-

Prophylactic Activity: Studies have shown that this compound can provide protection against sporozoite-induced infections.[1][3]

-

Radical Curative Activity: The compound has been investigated for its ability to eliminate hypnozoites, the dormant liver-stage forms of P. vivax and P. ovale, which are a major challenge in malaria eradication.[1][2][3]

-

Blood Stage Activity: this compound is not considered a potent blood schizonticide.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. Research suggests that the parent compound may act as a prodrug, with its metabolites being the active agents.[1][5] A study on the metabolic profile of this compound indicated that its O-desmethyl and combined O-desmethyl/N-desethyl metabolites might be responsible for its liver-stage antimalarial efficacy.[1][5] However, further investigation is required to identify the specific molecular targets and pathways disrupted by these metabolites within the parasite or the infected hepatocyte.

The general mechanism of antimalarial drugs can involve various processes such as inhibition of hemozoin biocrystallization, disruption of protein synthesis, or interference with essential metabolic pathways of the parasite.[4][6] The activity of this compound against the liver stage suggests it may interfere with parasite development within hepatocytes.

Experimental Protocols

The evaluation of this compound has involved both in vivo and in vitro experimental models.

In Vivo Antimalarial Activity Assessment in Rhesus Monkeys

The Plasmodium cynomolgi infection in rhesus monkeys (Macaca mulatta) is a key model for studying relapsing malaria and evaluating drugs with anti-hypnozoite activity.[1][7][8]

Objective: To assess the prophylactic and radical curative efficacy of this compound.

Methodology:

-

Animal Model: Healthy, malaria-naive rhesus monkeys are used.

-

Parasite Strain: Plasmodium cynomolgi sporozoites are used for infection.

-

Infection: Monkeys are infected via intravenous injection of a standardized number of sporozoites or through the bites of infected Anopheles mosquitoes.[9]

-

Drug Administration:

-

Prophylactic studies: this compound is administered at varying doses (e.g., single weekly doses of 25 mg/kg) prior to and during the incubation period.[3]

-

Radical cure studies: Following the establishment of blood-stage infection and treatment with a blood schizonticide like chloroquine to clear the initial parasitemia, this compound is administered to target the liver hypnozoites and prevent relapse.[7]

-

-

Monitoring:

-

Blood smears are taken regularly to monitor for the presence of blood-stage parasites (parasitemia).

-

The primary endpoint is the prevention of the initial blood-stage infection (prophylaxis) or the prevention of subsequent relapses after clearing the primary infection (radical cure).[7]

-

Experimental Workflow for In Vivo Antimalarial Testing

Caption: Workflow for in vivo evaluation of this compound antimalarial activity.

In Vitro Liver-Stage Malaria Assay

In vitro assays are crucial for the initial screening and mechanistic studies of antimalarial compounds against the liver stages.[10][11][12]

Objective: To determine the direct activity of this compound and its metabolites on Plasmodium liver-stage development.

Methodology:

-

Hepatocyte Source: Primary hepatocytes (e.g., from rhesus monkeys) or human hepatoma cell lines (e.g., HepG2-A16, HC-04) that are susceptible to Plasmodium infection are used.[10][13][14]

-

Cell Culture: Hepatocytes are seeded in multi-well plates (e.g., 96-well plates) and cultured to form a monolayer.[10]

-

Parasite Infection: Freshly dissected or cryopreserved Plasmodium sporozoites (P. cynomolgi or P. vivax) are added to the hepatocyte cultures.[10][12]

-

Drug Treatment: this compound or its synthesized metabolites are added to the culture medium at various concentrations.

-

Incubation: The infected and treated cultures are incubated for a period that allows for the development of liver-stage parasites (e.g., 3 to 9 days).[10]

-

Readout:

-